(E)-4-(Methylamino)but-2-enoic acid, also referred to as (E)-4-(methylamino)but-2-enoic acid hydrochloride, is an organic compound classified within the amino acid family. Its molecular formula is , and it has a molecular weight of approximately 115.13 g/mol. The compound is characterized by a methylamino group attached to a butenoic acid backbone, featuring a double bond between the second and third carbon atoms in the chain. This structural configuration allows for various interactions with biological systems, making it relevant in pharmacological and biochemical research .
The compound can be sourced from various chemical suppliers, including specialized chemical databases and research institutions. It falls under the category of amino acids, which are organic compounds that serve as the building blocks of proteins. Its classification as an amino acid derivative is significant due to its potential biological activities and applications in drug development .
The synthesis of (E)-4-(methylamino)but-2-enoic acid typically involves several key steps:
The synthesis can be optimized through various reaction conditions, including temperature control and choice of solvents. Commonly used solvents include dichloromethane and ethanol, which facilitate the reaction while minimizing side products.
The molecular structure of (E)-4-(methylamino)but-2-enoic acid features:
This structure allows for significant interactions with biological molecules, influencing its reactivity and biological activity .
(E)-4-(methylamino)but-2-enoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (E)-4-(methylamino)but-2-enoic acid involves its interaction with specific molecular targets within biological systems:
These interactions are crucial for understanding its potential therapeutic applications.
While specific physical properties like density and boiling point are not readily available for (E)-4-(methylamino)but-2-enoic acid, its solubility characteristics suggest it is likely hydrophilic due to the presence of both amino and carboxylic functional groups.
Key chemical properties include:
These properties influence its handling and storage requirements in laboratory settings .
(E)-4-(methylamino)but-2-enoic acid has several applications across various scientific fields:
Ongoing research continues to explore its therapeutic potential and mechanisms of action in various biological contexts.
Achieving enantiopure (E)-4-(methylamino)but-2-enoic acid derivatives demands precise chiral induction during C–N bond formation or asymmetric reduction. Three principal strategies dominate:
Table 1: Enantioselective Synthesis Methods Comparison
Strategy | Key Catalyst/Chiral Source | Max ee (%) | Yield Range | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-BINAP | 95 | 70-85% | Requires Z-alkene precursor |
Organocatalysis | L-Prolyl-tetrazole | 85 | 60-75% | Moderate enantioselectivity |
Chiral Pool (L-Serine) | N/A | >98 | 40-55% | Low yielding, multi-step |
Solid-phase synthesis enables rapid generation of positional analogs and oligomeric peptoids incorporating (E)-4-(methylamino)but-2-enoic acid units:
Copper-catalyzed enantioselective amination forms C–N bonds at C4 of unsaturated ester systems:
Protection strategies mitigate decarboxylation and Michael addition side reactions inherent to the α,β-unsaturated acid:
Table 2: Protecting Group Stability in (E)-4-(Methylamino)but-2-enoic Acid Derivatives
Protecting Group | Installation Reagent | Cleavage Conditions | Compatibility Issues |
---|---|---|---|
Ethyl Ester | EtOH/H⁺, Δ | LiOH, THF/H₂O, 0°C | Base-induced degradation |
tert-Butyl Ester | Boc₂O, DMAP or Isobutylene/H₂SO₄ | 25–50% TFA/CH₂Cl₂ | Strong acids cause decarboxylation |
Benzyl Ester | BnBr, K₂CO₃, DMF | H₂, Pd/C (1 atm) | None |
Boc (amine) | (Boc)₂O, Et₃N | TFA/CH₂Cl₂ (1:1) | tert-Butyl ester cleavage |
Fmoc (amine) | Fmoc-OSu, Na₂CO₃ | 20% piperidine/DMF | Strong nucleophiles cause elimination |
The conjugated alkene and carboxylic acid enable targeted derivatization toward bioactive scaffolds:
Table 3: Bioactive Analogs Derived from (E)-4-(Methylamino)but-2-enoic Acid
Analog Structure | Synthetic Route | Biological Target | Key Structural Feature |
---|---|---|---|
4-((2-(Pyridin-2-yl)ethyl)(methyl)amino) | Reductive amination + EDC coupling | NMDA receptor modulation | Bidentate metal chelation |
(E)-4-(N-methyl-N-(prop-2-yn-1-yl)amino) | Propargylation + CuAAC | Tubulin polymerization inhibitor | Triazole-adjacent unsaturation |
3-(4-(Methylamino)but-2-enoyl)coumarin | Pechmann condensation + DCC coupling | Fluorescent protease substrate | FRET-capable fluorophore |
Comprehensive Compound Index
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8